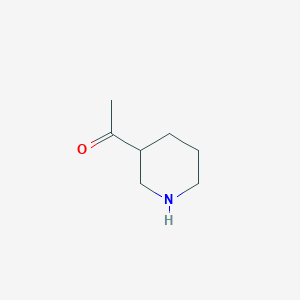

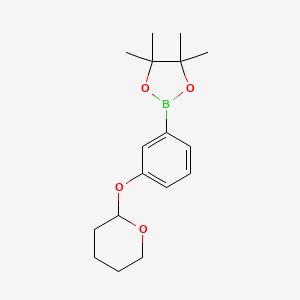

1-(Piperidin-3-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

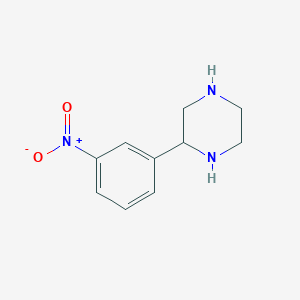

The compound 1-(Piperidin-3-yl)ethan-1-one is a derivative of piperidine, which is a six-membered heterocyclic amine with a nitrogen atom. Piperidine derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various piperidine derivatives with different substitutions and their synthesis, molecular structure, and potential applications in biological systems.

Synthesis Analysis

The synthesis of piperidine derivatives often involves condensation reactions, as seen in the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine, which were prepared in high yields . Similarly, other piperidine derivatives such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol , 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol , and [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol were synthesized through condensation reactions using appropriate sulfonyl chlorides. The use of methylene dichloride as a solvent and triethylamine as a base is common in these syntheses.

Molecular Structure Analysis

The molecular structures of piperidine derivatives are characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a polysubstituted piperidone was determined, revealing intra and intermolecular interactions . The piperidine ring often adopts a chair conformation, providing stability to the molecule . Density functional theory (DFT) and Hartree–Fock calculations are also employed to predict and analyze the molecular structure and vibrational frequencies of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For example, the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol at high temperatures resulted in the formation of a diketone, which upon treatment with ethyl acetate produced a di(pyridin-2-yl)ethane-1,2-dione . The reactivity of these compounds can be further explored in the context of their potential as inhibitors or catalysts in biological and chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Schiff bases derived from piperidine showed good antioxidant activity and promising activity as pancreatic lipase inhibitors . The crystal packing and molecular interactions, such as hydrogen bonding and C-H···π interactions, contribute to the stability of these compounds . The vibrational spectra provide insights into the functional groups present and their chemical environment .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Scientific Field : Crystallography and Quantum Chemistry .

- Application Summary : The compound is used in the study of crystal structures and Density Functional Theory (DFT) studies .

- Methods of Application : The DFT/B3LYP/6–311 G(d,p) method was used to determine the HOMO– LUMO energy levels . The molecular electrostatic potential surfaces were investigated by Hirshfeld surface analysis .

- Results : The DFT study shows that the FMO energies E HOMO and E LUMO are -4.804 and -1.694 eV, respectively, and the HOMO–LUMO energy gap is 3.110 eV .

Drug Design

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application : Various intra- and intermolecular reactions are used to form various piperidine derivatives .

- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Photoreactive Probes

- Scientific Field : Biochemistry .

- Application Summary : The compound is used as a reactant for the synthesis of photoreactive probes .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The photoreactive probes differentiate the binding sites of noncompetitive GABA receptor antagonists .

Anticancer Agents

- Scientific Field : Oncology .

- Application Summary : Piperidine derivatives are utilized as anticancer agents .

- Methods of Application : The specific methods of synthesis and application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

Antiviral Agents

- Scientific Field : Virology .

- Application Summary : Piperidine derivatives are utilized as antiviral agents .

- Methods of Application : The specific methods of synthesis and application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

Antimalarial Agents

- Scientific Field : Parasitology .

- Application Summary : Piperidine derivatives are utilized as antimalarial agents .

- Methods of Application : The specific methods of synthesis and application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

Antimicrobial Agents

- Scientific Field : Microbiology .

- Application Summary : Piperidine derivatives are utilized as antimicrobial agents .

- Methods of Application : The specific methods of synthesis and application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

Antifungal Agents

- Scientific Field : Mycology .

- Application Summary : Piperidine derivatives are utilized as antifungal agents .

- Methods of Application : The specific methods of synthesis and application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

Antihypertension Agents

- Scientific Field : Cardiology .

- Application Summary : Piperidine derivatives are utilized as antihypertension agents .

- Methods of Application : The specific methods of synthesis and application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

Zukünftige Richtungen

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-3-yl)ethan-1-one, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.

Eigenschaften

IUPAC Name |

1-piperidin-3-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-3-2-4-8-5-7/h7-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPESJLMSOHJUQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619933 |

Source

|

| Record name | 1-(Piperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-3-yl)ethan-1-one | |

CAS RN |

80851-96-3 |

Source

|

| Record name | 1-(Piperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)